molecular formula C12H13NO B2637189 (2S)-2-Isoquinolin-1-ylpropan-1-ol CAS No. 1803914-96-6

(2S)-2-Isoquinolin-1-ylpropan-1-ol

Cat. No. B2637189
M. Wt: 187.242
InChI Key: BRKIFASBAZQLOX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Isoquinolin-1-ylpropan-1-ol is a chemical compound that belongs to the class of isoquinolines. It has been studied for its potential use in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of ((2S)-2-Isoquinolin-1-ylpropan-1-ol)-2-Isoquinolin-1-ylpropan-1-ol is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.

Biochemical And Physiological Effects

((2S)-2-Isoquinolin-1-ylpropan-1-ol)-2-Isoquinolin-1-ylpropan-1-ol has been shown to have anti-inflammatory effects in vitro and in vivo. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using ((2S)-2-Isoquinolin-1-ylpropan-1-ol)-2-Isoquinolin-1-ylpropan-1-ol in lab experiments is its high yield synthesis method. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain experiments.

Future Directions

There are several future directions for ((2S)-2-Isoquinolin-1-ylpropan-1-ol)-2-Isoquinolin-1-ylpropan-1-ol research. One direction is to further investigate its mechanism of action, which may lead to the development of more targeted therapies for inflammation and cancer. Another direction is to study its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, its potential use in drug delivery systems could be explored.

Synthesis Methods

((2S)-2-Isoquinolin-1-ylpropan-1-ol)-2-Isoquinolin-1-ylpropan-1-ol can be synthesized using various methods. One method involves the reaction of 2-bromo-1-phenylethanone with isoquinoline in the presence of a base. Another method involves the reaction of 2-bromo-1-phenylethanone with isoquinoline in the presence of a palladium catalyst. Both methods result in the formation of ((2S)-2-Isoquinolin-1-ylpropan-1-ol)-2-Isoquinolin-1-ylpropan-1-ol with high yields.

Scientific Research Applications

((2S)-2-Isoquinolin-1-ylpropan-1-ol)-2-Isoquinolin-1-ylpropan-1-ol has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory properties and has been used to study the role of inflammation in various diseases. It has also been studied for its potential use in the treatment of cancer and neurological disorders.

properties

IUPAC Name

(2S)-2-isoquinolin-1-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(8-14)12-11-5-3-2-4-10(11)6-7-13-12/h2-7,9,14H,8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKIFASBAZQLOX-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Isoquinolin-1-ylpropan-1-ol

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